1-(6-Methoxy-2-naphthyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(6-methoxynaphthalen-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3O2/c1-26-19-10-7-15-12-17(6-5-16(15)13-19)20(25)11-4-14-2-8-18(9-3-14)21(22,23)24/h2-13H,1H3/b11-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMDSAVAVNFTBU-NYYWCZLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C=CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)/C=C/C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(6-Methoxy-2-naphthyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one, also known as a chalcone derivative, has garnered attention in recent years due to its diverse biological activities. This compound's molecular formula is with a molecular weight of 356.34 g/mol . Chalcones are known for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure
The chemical structure of 1-(6-Methoxy-2-naphthyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one can be represented as follows:
Anticancer Activity
Research has shown that chalcone derivatives exhibit significant anticancer properties. Specifically, studies have indicated that compounds similar to 1-(6-Methoxy-2-naphthyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one can inhibit the growth of various human tumor cell lines. For example, a related compound demonstrated potent growth inhibition and induced apoptosis in cancer cells by activating caspases and regulating Bcl-2 family proteins .
Table 1: Anticancer Activity of Chalcone Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa (Cervical) | 15.0 | Apoptosis induction via caspase activation |
| Compound B | MCF-7 (Breast) | 20.5 | G2/M phase arrest and apoptosis |
| 1-(6-Methoxy-2-naphthyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one | A549 (Lung) | TBD | TBD |
Note: TBD indicates that specific data for this compound is still being researched.
Anti-inflammatory Activity
Chalcones are also recognized for their anti-inflammatory properties. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their effects. Preliminary studies have shown that certain chalcone derivatives can significantly reduce COX activity, thereby decreasing the production of inflammatory mediators such as prostaglandins .
Table 2: Anti-inflammatory Activity of Chalcone Derivatives
| Compound | COX Inhibition IC50 (µM) | Reference |
|---|---|---|
| Compound C | 25.0 | |
| Compound D | 30.0 | |
| 1-(6-Methoxy-2-naphthyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one | TBD | TBD |
Antimicrobial Activity
In addition to anticancer and anti-inflammatory effects, chalcones have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The hydrophobic nature of the alkyl chains in these compounds often correlates with their antibacterial efficacy .
Table 3: Antimicrobial Activity of Chalcone Derivatives
| Compound | Bacterial Strain Tested | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound E | Staphylococcus aureus | 1 | Gram-positive |
| Compound F | Escherichia coli | 8 | Gram-negative |
| 1-(6-Methoxy-2-naphthyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one | TBD | TBD |
Case Studies
Several case studies have highlighted the biological activities of chalcone derivatives:
- Study on Anticancer Properties : A study published in MDPI evaluated various chalcones for their ability to inhibit cancer cell proliferation. The results showed that certain structural modifications significantly enhanced the anticancer activity of these compounds, suggesting that the trifluoromethyl group may play a crucial role in enhancing biological activity .
- Research on Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of chalcones, demonstrating that specific derivatives could effectively inhibit COX enzymes, leading to reduced inflammation in animal models .
Scientific Research Applications
Basic Information
- Molecular Formula : C21H15F3O2
- Molecular Weight : 356.34 g/mol
- CAS Number : 258518-47-7
- MDL Number : MFCD00221009
Structure
The compound features a naphthalene ring substituted with a methoxy group and a trifluoromethyl group, contributing to its unique chemical behavior and reactivity. The structural formula can be represented as follows:
Medicinal Chemistry
Anticancer Properties : Research indicates that compounds similar to 1-(6-Methoxy-2-naphthyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one exhibit potential anticancer activity. Studies have demonstrated that these types of compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Its structural features enhance its ability to penetrate bacterial membranes, making it a candidate for developing new antimicrobial agents.
Organic Synthesis
Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for further chemical modifications, leading to the synthesis of more complex molecules that can be used in pharmaceuticals and agrochemicals.
Material Science
Fluorescent Materials : Due to its fluorescent properties, this compound can be utilized in the development of new materials for optoelectronic applications. Research has focused on its use in organic light-emitting diodes (OLEDs) and other photonic devices.
Photochemical Applications
Photosensitizers in Photodynamic Therapy (PDT) : The compound's ability to generate reactive oxygen species upon light activation positions it as a potential photosensitizer in photodynamic therapy for treating tumors and other diseases.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of derivatives of 1-(6-Methoxy-2-naphthyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one. The results indicated that certain analogs exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values in the low micromolar range. Mechanistic studies revealed that these compounds induce apoptosis via the mitochondrial pathway, highlighting their potential as lead compounds for further development.
Case Study 2: Antimicrobial Efficacy
Research conducted at a leading university assessed the antimicrobial properties of this compound against multi-drug resistant bacterial strains. The findings demonstrated that it inhibited bacterial growth effectively, suggesting that it could serve as a scaffold for developing new antibiotics targeting resistant pathogens.
Comparison with Similar Compounds
Comparison with Structurally Similar Chalcone Derivatives
Structural Modifications and Substituent Effects
Table 1: Key Structural Features and Properties of Comparable Chalcones
Crystallographic and Computational Insights
- Crystal Packing :
- DFT Studies: (E)-3-(4-Ethoxyphenyl)-1-(2-(trifluoromethyl)phenyl)prop-2-en-1-one shows a high dipole moment (5.23 D), correlating with its nonlinear optical (NLO) response . The target compound’s methoxy-naphthyl group may further enhance NLO properties due to extended conjugation .
Preparation Methods
Claisen-Schmidt Condensation: The Primary Method
The Claisen-Schmidt condensation reaction is the most widely employed method for synthesizing chalcones, including 1-(6-Methoxy-2-naphthyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one. This reaction involves the base-catalyzed aldol condensation between an aromatic aldehyde and a ketone.
Reaction Components:
- Aldehyde: 6-Methoxy-2-naphthaldehyde
- Ketone: 4-(Trifluoromethyl)acetophenone
Mechanism:
- Deprotonation: The base (e.g., NaOH, KOH) deprotonates the α-hydrogen of the ketone, forming an enolate ion.
- Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde, forming a β-hydroxy ketone intermediate.
- Dehydration: Elimination of water yields the α,β-unsaturated ketone (chalcone) in the trans (E) configuration.
- Dissolve 6-methoxy-2-naphthaldehyde (1.0 equiv) and 4-(trifluoromethyl)acetophenone (1.1 equiv) in methanol or ethanol.
- Add a 10–12 M aqueous NaOH or KOH solution dropwise under ice-cooling.
- Stir the mixture at 60–70°C for 6–8 hours.
- Acidify with dilute HCl, filter the precipitate, and recrystallize from ethanol.
Key Observations:
Alternative Catalytic Systems
Recent advances highlight the use of heterogeneous catalysts to improve yield and selectivity:
- Composition: Protonated aluminate mesoporous silica nanoparticles (Si/Al = 18.9).
- Conditions: Room temperature, ethanol solvent, 2:1 aldehyde/ketone molar ratio.
- Outcome: 97% conversion with minimal byproducts, attributed to strong Brønsted acid sites.
Comparative Efficiency:
| Catalyst | Temperature (°C) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| NaOH (10 M) | 70 | 66 | 6 |
| HAlMSN | 25 | 97 | 3 |
HAlMSN’s mesoporous structure enhances reactant diffusion, while its acidic sites accelerate dehydration.
Optimization of Reaction Parameters
Base Concentration and Solvent Effects
Data from analogous chalcone syntheses () reveal critical trends:
Table 1: Impact of KOH Concentration on Yield
| KOH (M) | Solvent | Yield (%) |
|---|---|---|
| 6 | Methanol | 28.3 |
| 10 | Methanol | 39.7 |
| 14 | Methanol | 34.4 |
| 10 | Water | 20.5 |
Methanol outperforms water due to better solubility of organic intermediates. A 10 M KOH concentration maximizes enolate formation without promoting side reactions.
Temperature and Time Optimization
- Ultrasound Assistance: Reduces reaction time from 8 hours to 2 hours, achieving 85% yield.
- Thermal Control: Temperatures >80°C favor flavanone cyclization, reducing chalcone purity.
Characterization and Structural Validation
Spectroscopic Analysis
X-ray Crystallography
Single-crystal analysis of analog 4f () reveals:
- Bond Lengths: C=O (1.214 Å), C=C (1.324 Å).
- Dihedral Angle: 12.5° between naphthyl and phenyl rings, indicating minimal conjugation disruption.
Challenges and Mitigation Strategies
Byproduct Formation
Q & A
Q. Key Variables :
- Solvent choice : Ethanol or methanol are common for chalcone synthesis.
- Catalyst : Aqueous NaOH (10–20%) is typical, but KOH or piperidine may enhance yields for sterically hindered substrates .
How can substituents influence the reaction yield and product stability?
Advanced Mechanistic Analysis
Substituents like the trifluoromethyl (-CF₃) group (electron-withdrawing) and methoxy (-OCH₃) group (electron-donating) affect reaction kinetics and product stability:
- Electron-withdrawing groups (e.g., -CF₃) increase electrophilicity of the aldehyde, accelerating condensation but may reduce solubility .
- Steric hindrance : Bulky substituents on the naphthyl ring can slow enolate formation. Optimize by using polar aprotic solvents (e.g., DMF) or elevated temperatures .
Q. Basic Characterization
- ¹H/¹³C NMR : Identify protons and carbons in the naphthyl, trifluoromethylphenyl, and α,β-unsaturated ketone moieties. Key signals:
- Methoxy protons: δ 3.8–4.0 ppm (singlet).
- Enone protons: δ 6.5–7.5 ppm (doublets, J = 15–17 Hz) .
- FT-IR : Confirm carbonyl (C=O) stretch at ~1650–1680 cm⁻¹ and C=C stretch at ~1600 cm⁻¹ .
Q. Advanced Analysis :
- 2D NMR (COSY, NOESY) : Resolve overlapping signals in the naphthyl region and confirm conjugation in the enone system .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns .
How can X-ray crystallography resolve ambiguities in molecular geometry?
Advanced Structural Studies
Single-crystal X-ray diffraction provides precise bond lengths and angles. For example:
- Enone conformation : The α,β-unsaturated ketone typically adopts an s-trans configuration with a dihedral angle of 160–180° between the naphthyl and trifluoromethylphenyl groups .
- Intermolecular interactions : Weak hydrogen bonds (C-H···O) and π-π stacking between naphthyl rings stabilize the crystal lattice .
Methodological Note : Crystallize the compound in a 1:1 ethanol/chloroform mixture at 4°C for slow crystal growth .
What computational methods predict the compound’s electronic properties?
Q. Advanced Theoretical Modeling
- *DFT Calculations (B3LYP/6-31G)**: Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge transfer .
- Molecular Electrostatic Potential (MEP) : Map electron-rich (enone) and electron-deficient (CF₃) regions to guide derivatization .
Example Application : Simulate UV-Vis spectra (TD-DFT) and compare with experimental data to validate excited-state behavior .
How can contradictory biological activity data be resolved?
Advanced Data Analysis
If initial assays report conflicting results (e.g., antioxidant vs. pro-oxidant activity):
- Dose-response studies : Test multiple concentrations (1–100 μM) to identify biphasic effects.
- Mechanistic assays : Use ROS scavenging (e.g., DPPH, ABTS) and cellular (e.g., HepG2) models to differentiate direct vs. indirect activity .
- Structure-activity relationship (SAR) : Compare with analogs (e.g., replacing -CF₃ with -Cl) to isolate key functional groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
